molecular formula C19H12F4N6O2 B2804388 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 892480-45-4

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2804388
CAS No.: 892480-45-4
M. Wt: 432.339
InChI Key: JGKQLAPNKZTDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a triazolo[4,5-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked to a 4-(trifluoromethyl)phenyl group. The triazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the trifluoromethyl group on the acetamide moiety contributes to electron-withdrawing effects and improved target binding .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N6O2/c20-12-3-7-14(8-4-12)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-13-5-1-11(2-6-13)19(21,22)23/h1-8,10H,9H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKQLAPNKZTDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide are largely determined by its unique structure. The compound has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a number of different interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This can include threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous triazolo-pyrimidine derivatives and acetamide-containing molecules. Below is a detailed analysis:

Structural Analogues
Compound Name Key Structural Differences Reported Bioactivity/Use Source
Target Compound Triazolo[4,5-d]pyrimidinone core; 4-fluorophenyl; 4-(trifluoromethyl)phenyl acetamide Hypothesized: Enzyme inhibition (e.g., kinases) or ferroptosis induction
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine sulfonamide; 2,6-difluorophenyl substituent Herbicide: Acetolactate synthase (ALS) inhibitor
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl acetamide; lacks triazolo-pyrimidine scaffold Fungicide: RNA polymerase inhibition in Oomycetes
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) Triazine core; phenoxy-ethyl substituent Herbicide: Cellulose biosynthesis inhibitor

Key Observations :

  • The target compound’s triazolo-pyrimidine core distinguishes it from oxadixyl (oxazolidinyl) and triaziflam (triazine).
  • The 4-(trifluoromethyl)phenyl group enhances electronegativity compared to flumetsulam’s 2,6-difluorophenyl group, which could improve target selectivity in enzyme inhibition .
Functional Comparisons
  • Ferroptosis Induction: Triazolo-pyrimidine derivatives are implicated in ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC). While the target compound’s role is unconfirmed, similar molecules exhibit selective cytotoxicity in OSCC cells over normal tissues, suggesting a therapeutic window .
  • Agrochemical Potential: Fluorinated acetamides like oxadixyl and triaziflam demonstrate broad-spectrum activity against fungi and weeds. The target compound’s trifluoromethyl group may enhance environmental persistence but raises toxicity concerns for non-target organisms .
Computational Insights

This method could elucidate the target’s interactions with kinases or ferroptosis-related proteins (e.g., GPX4) .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Critical parameters include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for triazole ring formation .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates and final products .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm ensures reaction progression .

Basic: Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of the triazole-pyrimidine core and acetamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ≈ 465.12 g/mol) .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Basic: How is the biological activity of this compound assessed in vitro?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or Aurora A) with ATP-Glo™ luminescence kits to measure IC50 values .
  • Cytotoxicity screening : Treat cancer cell lines (e.g., MCF-7, HeLa) for 48–72 hours and quantify viability via MTT assays .
  • Apoptosis assays : Annexin V-FITC/PI staining followed by flow cytometry to evaluate programmed cell death .

Advanced: How can computational docking elucidate its mechanism of action?

  • Software : AutoDock Vina or Schrödinger Suite for molecular docking into target proteins (e.g., kinases) .
  • Grid parameters : Define binding pockets using crystallographic data (PDB IDs: 1M17 for EGFR).
  • Scoring : Analyze binding energies (ΔG ≤ −8 kcal/mol suggests strong affinity) and hydrogen bonding interactions (e.g., with Lys721 in EGFR) .

Advanced: What reaction mechanisms govern its triazole-pyrimidine core formation?

  • Cyclocondensation : Aryl hydrazines react with β-ketoesters under acidic conditions to form triazole intermediates .
  • Nucleophilic substitution : Fluorophenyl groups are introduced via SNAr reactions at electron-deficient pyrimidine positions (reflux in THF, 12 hours) .
  • DFT studies : Use Gaussian 09 to model transition states and confirm regioselectivity (e.g., B3LYP/6-31G* level) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Substituent effects : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance kinase binding .
  • Acetamide modifications : Introduce polar substituents (e.g., hydroxyl, carboxyl) to improve solubility without compromising activity .
  • Pharmacophore mapping : MOE or Discovery Studio identifies critical features (e.g., hydrogen bond acceptors at triazole N3) .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific biases .

Basic: What strategies improve solubility for in vivo studies?

  • Co-solvents : Use 10% DMSO in PBS for stock solutions .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via solvent evaporation .
  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

Basic: How to validate analytical methods for purity assessment?

  • HPLC conditions : C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min), UV detection at 220 nm .
  • Calibration curves : Linear range of 1–100 µg/mL (R² ≥ 0.995) .
  • Forced degradation : Expose to heat (60°C), acid (0.1N HCl), and base (0.1N NaOH) to confirm method robustness .

Advanced: What stability studies are required for long-term storage?

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light sensitivity : Use amber vials to prevent photodegradation (ICH Q1B guidelines) .
  • Degradant identification : LC-MS/MS to characterize oxidation products (e.g., sulfoxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.